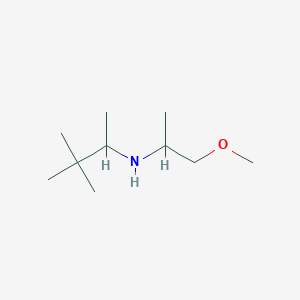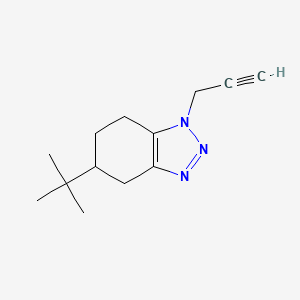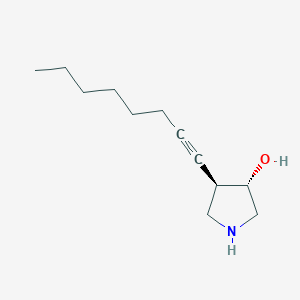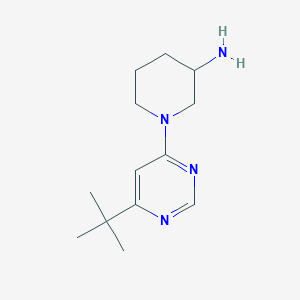
(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine
Descripción general
Descripción
“(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” is a chemical compound with the molecular formula C10H23NO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” consists of 10 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The exact structure is not available in the search results.Physical And Chemical Properties Analysis
“(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” is a liquid at room temperature . The molecular weight is 173.3 g/mol .Aplicaciones Científicas De Investigación
Agrochemicals: Plant Growth Regulation
This compound has been evaluated for its potential as a plant growth regulator . It has shown promising results in promoting root length in crops like mungbean and wheat . The compound influences the levels of endogenous hormones such as indole-3-acetic acid (IAA) , abscisic acid (ABA) , and gibberellin (GA3) , which are crucial for plant development . This application could revolutionize agricultural practices by improving crop yields and stress resistance.
Organic Synthesis: Hindered Amine Motifs
In organic synthesis, this compound provides a chemically differentiated building block for the preparation of drug candidates. It is particularly useful for creating hindered amine motifs , which are traditionally challenging to access . This application is significant in medicinal chemistry, where the creation of structurally complex molecules is essential for drug discovery.
Medicinal Chemistry: Drug Development
The structural uniqueness of this compound makes it a valuable asset in medicinal chemistry. It can be used to synthesize a variety of biologically active molecules, potentially leading to the development of new medications . Its ability to bind with enzymes and receptors could be harnessed to create targeted therapies for various diseases.
Biological Systems: Enzyme and Receptor Binding
Due to its tri-nitrogen aromatic heterocyclic structure, the compound can bind with a variety of enzymes and receptors in biological systems . This property can be exploited to study enzyme functions and receptor signaling pathways, contributing to our understanding of biological processes and disease mechanisms.
Agrichemistry: Root Growth Stimulant
As a new agrochemical, this compound acts as a root growth stimulant. It not only promotes primary root length but also plays a role in controlling the primary root development by altering hormone levels . This could be particularly beneficial in enhancing the robustness of plants against environmental stresses.
Pharmacological Chemistry: Bioactive Compound Synthesis
The compound’s structure allows for the synthesis or modification of potentially active molecules into diverse structures with high biological activity . This approach is a cornerstone in pharmacological chemistry, where the quest for new bioactive compounds is relentless.
Chemical Research: Triazole Derivatives
Research into triazole derivatives, to which this compound belongs, has shown that they have broad biological activities . These activities include plant growth regulatory activity, making them of special interest in chemical research for both agrichemistry and pharmacological applications.
Environmental Impact: Safe Agrochemical Alternatives
The environmental impact of agrochemicals is a growing concern. This compound, with its plant growth regulatory properties, offers a potential alternative to traditional chemicals that may be less environmentally friendly . Its use could lead to safer agricultural practices with reduced ecological footprints.
Safety and Hazards
The safety information for “(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” indicates that it is potentially dangerous. The hazard statements include H226, H302, H312, H314, H332, and H335 . These codes correspond to various hazards, such as being flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-8(7-12-6)11-9(2)10(3,4)5/h8-9,11H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMDBLHGCUZBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)

![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)

![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)
![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)
![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)